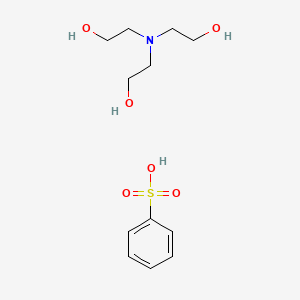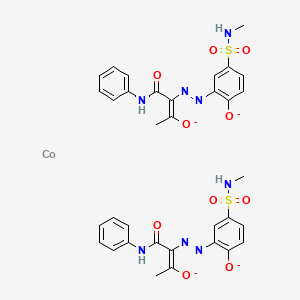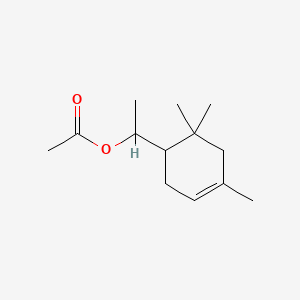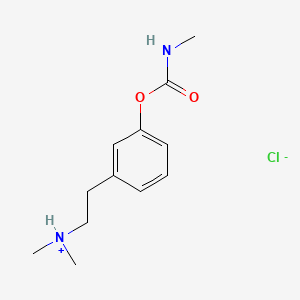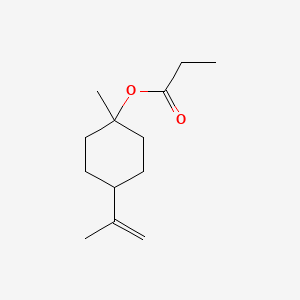
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is an organic compound with the molecular formula C13H22O2. It is a colorless liquid with a sweet, pleasant odor. This compound is used in various applications, including as a fragrance ingredient and as an intermediate in chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be synthesized through several methods. One common method involves the esterification of 1-methyl-4-(1-methylvinyl)cyclohexanol with propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used as a fragrance ingredient in perfumes and personal care products.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
- 1-Methyl-4-(1-methylvinyl)cyclohexanol
- 1-Methyl-4-(1-methylvinyl)cyclohexyl butyrate
Uniqueness
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and odor characteristics, making it suitable for specific applications in fragrance and chemical synthesis .
Propiedades
| 93836-72-7 | |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
Clave InChI |
VKAQISLIVOJGJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



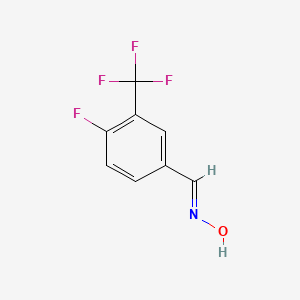
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
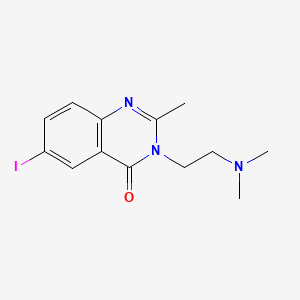
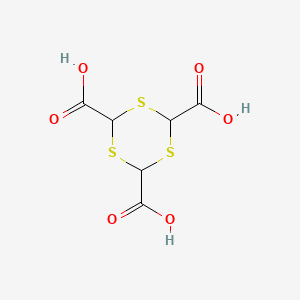
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)

